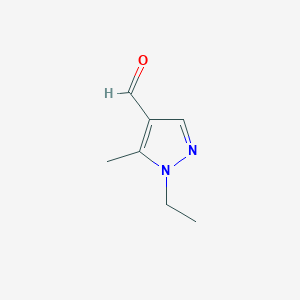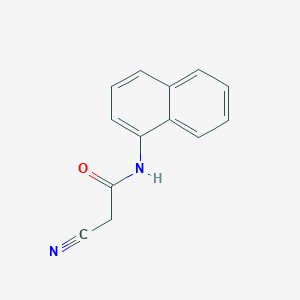![molecular formula C7H6BrN3 B1268453 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-95-1](/img/structure/B1268453.png)
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
“6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is part of the triazolopyridine family, which has found wide application in drug design .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the family to which this compound belongs, has been extensively studied. Common approaches include the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the SMILES stringCc1cc(Br)cn2ncnc12 . This indicates that the compound has a bromine atom attached to the pyridine ring, and a methyl group attached to the triazole ring . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 212.05 . The compound is solid in form .Applications De Recherche Scientifique
-
- Triazolopyridines and triazolothiadiazines have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
- The synthesis of these compounds involves various synthetic approaches, and their biological activities are often related to their structure .
- In silico pharmacokinetic and molecular modeling studies have been conducted to understand their interactions with biological targets .
-
- Triazole compounds, including triazolopyridines, are found in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Commercially available drugs containing a triazole nucleus include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
-
- The discovery of trazodone, a [1,2,4]-triazolopyridine, as a selective serotonin reuptake inhibitor, and its approval for the treatment of depression, has stimulated interest in triazolopyridines in general .
- The chemistry and potential applications of [1,2,3]triazolo[1,5-a]pyridine and its derivatives have been studied .
-
- 2-Bromo-6-methylpyridine, a compound related to “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine”, has been used in the synthesis of various other compounds . This suggests that “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” could potentially be used as a synthetic intermediate in chemical reactions .
Safety And Hazards
The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 according to hazard statements . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin or eyes (P302 + P352, P305 + P351 + P338) .
Orientations Futures
The future directions for “6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their potential in drug design, given their wide application in this field . Additionally, new methods of synthesis could be developed to improve the efficiency and environmental friendliness of the production process .
Propriétés
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCTKGHPFTFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346321 | |
| Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
7169-95-1 | |
| Record name | 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














